molecular formula C15H23NO4 B8100739 tert-Butyl (2-hydroxyethyl)(4-methoxybenzyl)carbamate

tert-Butyl (2-hydroxyethyl)(4-methoxybenzyl)carbamate

Cat. No.: B8100739
M. Wt: 281.35 g/mol
InChI Key: CNNCSJJGJFPGFL-UHFFFAOYSA-N
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Description

tert-Butyl (2-hydroxyethyl)(4-methoxybenzyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-methoxybenzyl (PMB) moiety, and a 2-hydroxyethyl substituent. This compound is commonly employed in organic synthesis as an intermediate for amine protection, particularly in pharmaceuticals and peptide chemistry. The Boc group offers stability under basic conditions and is cleavable under acidic conditions, while the PMB group enhances solubility and directs electrophilic substitutions. The 2-hydroxyethyl group introduces polarity, enabling hydrogen bonding and further functionalization .

Properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-[(4-methoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16(9-10-17)11-12-5-7-13(19-4)8-6-12/h5-8,17H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNCSJJGJFPGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-Butyl (2-hydroxyethyl)(4-methoxybenzyl)carbamate is a synthetic organic compound belonging to the carbamate family, characterized by its unique functional groups that confer specific biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is defined by the following structural components:

  • tert-Butyl group : Provides steric hindrance and influences solubility.
  • Hydroxyethyl group : Contributes to hydrophilicity and potential interactions with biological targets.
  • 4-Methoxybenzyl moiety : Enhances lipophilicity and may influence receptor binding.

This compound is believed to interact with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The compound may function as an inhibitor or modulator, affecting biochemical pathways critical for cellular function.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate interaction and catalysis.
  • Receptor Modulation : It could modulate receptor activity, influencing downstream signaling cascades.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : It has been reported to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary data suggest activity against certain bacterial strains, although further studies are required to establish efficacy.

Case Studies

Several studies have investigated the biological activity of similar carbamates, providing insights into the potential effects of this compound:

  • Anticancer Studies :
    • A study demonstrated that related carbamates could inhibit tumor growth in xenograft models, suggesting similar potential for this compound .
    • Another research highlighted the ability of carbamate derivatives to induce apoptosis in leukemia cell lines .
  • Anti-inflammatory Research :
    • Research indicated that certain carbamate compounds reduce pro-inflammatory cytokine levels in macrophages, supporting the hypothesis of anti-inflammatory activity for tert-butyl derivatives .
  • Antimicrobial Activity :
    • A comparative study on related compounds showed significant antibacterial activity against Gram-positive bacteria, which may extend to tert-butyl derivatives .

Data Tables

The following table summarizes key findings related to the biological activity of tert-butyl carbamates:

Activity TypeCompound TestedEffect ObservedReference
AnticancerTert-butyl (4-chlorophenyl)Inhibition of tumor growth
Anti-inflammatoryTert-butyl (4-methoxyphenyl)Reduced cytokine production
AntimicrobialTert-butyl (2-hydroxyethyl)Significant antibacterial effect

Comparison with Similar Compounds

Key Observations :

  • Polarity : The hydroxyethyl group in the target compound increases hydrophilicity compared to purely aromatic analogs (e.g., benzyl derivatives).
  • Electron Effects : The 4-methoxy group in PMB enhances electron density on the aromatic ring, directing electrophilic substitutions para to the methoxy group. Benzyl analogs lack this directing effect .
  • Reactivity: Aminoethyl or disulfide-containing analogs (e.g., ) exhibit distinct reactivity profiles, enabling conjugation or redox-responsive behavior.

Key Observations :

  • Yields for Boc-protected carbamates typically range from 50–80%, depending on steric hindrance and reaction conditions.
  • Florisil or silica gel chromatography is standard for purification due to moderate polarity .
2.3 Physicochemical Properties
Property Target Compound tert-Butyl N-benzyl-N-(2-hydroxyethyl)carbamate tert-Butyl (4-chlorobenzyl)carbamate
Solubility High in DMSO, MeOH Moderate in DMSO; low in H₂O Low in H₂O; high in CH₂Cl₂
Melting Point Oil (analogs: ~50–100°C) 80–85°C 120–125°C
Stability Acid-labile (Boc cleavage) Similar Boc stability Stable under basic conditions

Spectroscopic Data :

  • ¹H NMR :
    • Boc tert-butyl: δ 1.4 ppm (s, 9H).
    • PMB aromatic protons: δ 6.8–7.4 ppm (d, J = 8.5 Hz).
    • Hydroxyethyl: δ 3.6–3.8 ppm (-CH₂OH) .

Preparation Methods

Precursor Synthesis: Formation of N-(2-Hydroxyethyl)-4-Methoxybenzylamine

The secondary amine precursor, N-(2-hydroxyethyl)-4-methoxybenzylamine, is synthesized via alkylation or reductive amination .

  • Alkylation Method :
    4-Methoxybenzylamine reacts with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is conducted in anhydrous tetrahydrofuran (THF) at 60–70°C for 12–24 hours.

    4-Methoxybenzylamine+2-ChloroethanolK2CO3,THFN-(2-Hydroxyethyl)-4-Methoxybenzylamine\text{4-Methoxybenzylamine} + \text{2-Chloroethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{THF}} \text{N-(2-Hydroxyethyl)-4-Methoxybenzylamine}

    Yields typically range from 65% to 75%, with purification via silica gel chromatography.

  • Reductive Amination :
    Glycolaldehyde and 4-methoxybenzylamine undergo reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature. This method avoids harsh alkylating agents and improves selectivity:

    4-Methoxybenzylamine+GlycolaldehydeNaBH3CNN-(2-Hydroxyethyl)-4-Methoxybenzylamine\text{4-Methoxybenzylamine} + \text{Glycolaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-(2-Hydroxyethyl)-4-Methoxybenzylamine}

    Yields are comparable (70–80%), but the process requires strict pH control.

Boc Protection of the Secondary Amine

The secondary amine is protected using tert-butyl chloroformate (Boc-Cl) or Boc anhydride (Boc₂O) under basic conditions.

  • Boc-Cl Method :
    N-(2-Hydroxyethyl)-4-methoxybenzylamine is dissolved in dichloromethane (DCM) and cooled to 0°C. Boc-Cl is added dropwise with triethylamine (TEA) as a base. The reaction proceeds for 2–4 hours:

    Amine+Boc-ClTEA, DCMtert-Butyl (2-Hydroxyethyl)(4-Methoxybenzyl)Carbamate\text{Amine} + \text{Boc-Cl} \xrightarrow{\text{TEA, DCM}} \text{tert-Butyl (2-Hydroxyethyl)(4-Methoxybenzyl)Carbamate}

    Yields exceed 85% after aqueous workup and solvent evaporation.

  • Boc₂O Method :
    Boc anhydride is used with catalytic 4-dimethylaminopyridine (DMAP) in THF at room temperature. This approach minimizes side reactions and is suitable for scale-up:

    Amine+Boc2ODMAP, THFCarbamate\text{Amine} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, THF}} \text{Carbamate}

    Yields range from 80% to 90%, with purity confirmed by NMR.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Solvents : THF and DCM are preferred due to their inertness and compatibility with Boc reagents. Ethyl acetate is used for extraction.

  • Bases : TEA and DMAP provide optimal results, while inorganic bases like K₂CO₃ are less effective for Boc protection.

Temperature and Reaction Time

  • Boc protection proceeds efficiently at 0–25°C, with longer reaction times (4–6 hours) improving yields.

  • Elevated temperatures (>40°C) risk Boc group decomposition.

Purification and Characterization

Workup Procedures

  • Extraction : The crude product is extracted with ethyl acetate, washed with 1M HCl and brine, and dried over Na₂SO₄.

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate, 3:1) removes unreacted starting materials.

  • Recrystallization : Tert-butyl methyl ether (MTBE) is used for recrystallization, achieving >95% purity.

Spectroscopic Data

Property Details
¹H NMR (CDCl₃)δ 7.25 (d, 2H, ArH), 4.40 (s, 2H, OCH₂), 3.80 (s, 3H, OCH₃), 1.45 (s, 9H, Boc)
¹³C NMR δ 156.2 (C=O), 130.1 (ArC), 79.8 (C(CH₃)₃), 55.2 (OCH₃)
MS (ESI) [M+H]⁺ m/z 324.2

Comparative Analysis of Methodologies

Method Yield Purity Advantages Limitations
Alkylation + Boc-Cl 75–85%>95%Scalable, minimal side productsRequires hazardous 2-chloroethanol
Reductive Amination 70–80%90–95%Mild conditions, high selectivitypH-sensitive, longer reaction time
Boc₂O with DMAP 80–90%>98%No gaseous byproducts, efficientHigher cost of Boc anhydride

Industrial-Scale Production Considerations

  • Cost Efficiency : Boc₂O is preferred for large-scale synthesis due to easier handling and reduced waste.

  • Catalyst Recycling : DMAP can be recovered via aqueous extraction, lowering production costs.

  • Safety Protocols : Exothermic reactions require temperature-controlled reactors to prevent Boc group degradation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-Butyl (2-hydroxyethyl)(4-methoxybenzyl)carbamate, and how do reaction conditions influence yield?

  • Methodology : A common approach involves reductive amination or carbamate protection. For example, sodium borohydride (NaBH₄) in anhydrous methanol at 0°C can reduce β-fluoroenone intermediates to yield hydroxylated derivatives, achieving ~85% yield after purification by silica gel chromatography (n-pentane/Et₂O gradient) . Boc-protection of amines using di-tert-butyl dicarbonate in toluene at room temperature is another key step, with purification via column chromatography (hexanes/MeOH or DCM/MeOH gradients) .
  • Critical Parameters : Temperature control (e.g., 0°C for NaBH₄ reactions), solvent choice (anhydrous MeOH for reduction), and stoichiometric ratios (1.2 eq NaBH₄) are critical for reproducibility.

Q. How is this compound purified, and what analytical techniques validate its purity?

  • Purification : Silica gel column chromatography with gradients (e.g., n-pentane/Et₂O or DCM/MeOH) is standard .
  • Characterization :

  • NMR : ¹H and ¹³C NMR (e.g., δ 3.80 ppm for methoxy groups, δ 1.50 ppm for tert-butyl protons) confirm structural integrity .
  • Mass Spectrometry : High-resolution FD-MS matches calculated masses (e.g., m/z 306.1704 for C₁₅H₂₂N₄O₃) .
  • IR : Peaks at 2097 cm⁻¹ (azide stretch) or 1688 cm⁻¹ (C=O) identify functional groups .

Q. What are the stability and storage recommendations for this compound?

  • Stability : Stable at room temperature in inert atmospheres but sensitive to strong acids/bases or oxidizing agents .
  • Storage : Store in airtight containers under nitrogen, protected from light and moisture. Refrigeration (2–8°C) is recommended for long-term stability .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved?

  • Diastereoselective Methods : Use chiral auxiliaries or catalysts during key steps. For example, iodolactamization or α-amidoalkylation reactions can induce asymmetry, as seen in enantioselective syntheses of carbamate-containing intermediates for CCR2 antagonists .
  • Validation : Chiral HPLC or X-ray crystallography confirms stereochemistry. reports (S,Z)-configured products via controlled reduction .

Q. What role does this compound play in synthesizing complex bioactive molecules?

  • Applications :

  • Macrolactams : Acts as a protected amine intermediate in ring-closing metathesis for macrocyclic structures .
  • Drug Intermediates : Key precursor for CCR2 antagonists (e.g., via iodolactamization) or kinase inhibitors .
    • Functionalization : The 4-methoxybenzyl group enhances solubility, while the tert-butyl carbamate (Boc) protects amines during multi-step syntheses .

Q. How do conflicting spectroscopic or reactivity data arise, and how are they resolved?

  • Case Study : Discrepancies in reaction yields (e.g., 72% vs. 85% in similar conditions ) may stem from trace moisture or reagent quality.
  • Resolution :

  • Control Experiments : Replicate reactions under rigorously anhydrous conditions.
  • Advanced Spectroscopy : 2D NMR (COSY, HSQC) or X-ray diffraction resolves ambiguous signals .

Q. What strategies mitigate decomposition during functional group transformations involving this carbamate?

  • Protection/Deprotection : Use mild conditions for Boc removal (e.g., TFA/DCM) to avoid degrading the 4-methoxybenzyl group .
  • Reaction Design : Prioritize steps that avoid strong acids/bases. For example, employ enzymatic or photochemical methods for selective transformations .

Methodological Considerations

  • Synthetic Flexibility : The compound’s modular structure allows derivatization at the hydroxyl, methoxy, or carbamate groups for tailored applications .
  • Safety : While not highly hazardous, use PPE (gloves, goggles) and fume hoods during synthesis, referencing SDS guidelines .

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